molecular formula C12H22N2O3 B8482916 (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide

(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide

Cat. No.: B8482916
M. Wt: 242.31 g/mol
InChI Key: GJQYLTXWWBVGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

    Reduction: Amine and tert-butyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, making them potential candidates for drug development. Research is ongoing to explore their efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective properties.

    tert-Butyl N-hydroxycarbamate: Used in similar applications but with different reactivity.

    Boc-amide: Another carbamate used as a protecting group in peptide synthesis.

Uniqueness

(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide is unique due to its cyclohexyl ring, which provides additional steric hindrance and stability. This makes it more resistant to hydrolysis and other degradation reactions compared to simpler carbamates. Its structure also allows for selective modification, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(3-carbamoylcyclohexyl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

GJQYLTXWWBVGLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isobutylchloroformate (2.06 g, 15.0 mmol) was added dropwise with cooling in an ice-methanol bath to a solution of 3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid (3.15 g, 13.0 mmol) and N-methylmorpholine (1.52 g, 15.0 mmol) in THF (40 mL). After stirring for 30 mins, methanolic ammonia (7M, 5 mL) was added. The mixture was allowed to warm to room temperature, and left to stand overnight. The residue remaining on evaporation of solvent was partitioned between aq. NH4Cl (150 mL) and DCM (150 mL). The solid suspended in the organic layer was collected, the filtrate evaporated, and the combined solids crystallised from methanol to afford 2.07 (66%) of (3-carbamoyl-cyclohexyl)-carbamic acid tert-butyl ester as colourless plates. 1H NMR (400 MHz, MeOD) δ: 6.65-6.59 (m, 1H), 3.40-3.28 (m, 1H), 2.35-2.23, (m, 1H), 2.01-1.92 (m, 1H), 1.91-1.80 (m, 2H), 1.80-1.71 (m, 1H), 1.42 (s, 9H), 1.40-1.21 (m, 3H), 1.19-1.05 (m, 1H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

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